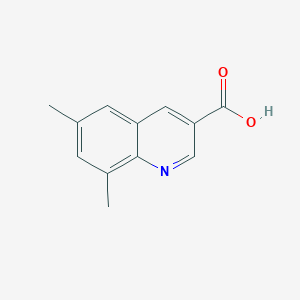

6,8-Dimethylquinoline-3-carboxylic acid

描述

Contextualizing Quinoline (B57606) Derivatives in Modern Chemical and Biological Sciences

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of biologically active compounds. vulcanchem.comresearchgate.net This "privileged structure" is a common feature in numerous natural products, synthetic drugs, and agrochemicals, underscoring its importance in medicinal and materials science. nih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities.

In the realm of medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents. jptcp.comwikipedia.org They are known to exhibit a broad range of pharmacological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. vulcanchem.comwikipedia.org The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, makes it a fertile ground for drug discovery and development. For instance, certain quinoline-3-carboxylic acids have been studied as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov

The Unique Significance of the 6,8-Dimethylquinoline-3-carboxylic Acid Scaffold

Chemical Identity and Properties

This compound is a specific derivative of the quinoline family. Its structure is characterized by a quinoline core with methyl groups substituted at positions 6 and 8, and a carboxylic acid group at position 3.

| Property | Value | Source |

| CAS Number | 71082-60-5 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 201.22 g/mol | sigmaaldrich.com |

| Canonical SMILES | CC1=CC2=C(C=C1)N=CC(=C2)C(=O)O | uni.lu |

| InChI Key | PJSIIXYYIBFANC-UHFFFAOYSA-N | uni.lu |

This table is interactive. Click on the headers to sort.

Plausible Synthetic Pathways

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly accessible literature, its structure strongly suggests a viable synthesis via the Doebner reaction . wikipedia.org This well-established method involves the one-pot, three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.orgnih.gov

In the case of this compound, the likely starting materials would be:

2,4-Dimethylaniline (the aromatic amine)

An appropriate aldehyde

Pyruvic acid

The reaction mechanism generally proceeds through the formation of a Schiff base from the aniline (B41778) and aldehyde, followed by reaction with the enol form of pyruvic acid, cyclization, and subsequent dehydration to form the quinoline ring. The use of an acid catalyst is typical for this reaction.

Research Applications and Significance

The specific substitution pattern of this compound lends it unique properties that are of interest in academic and industrial research. The presence of the carboxylic acid group at the 3-position provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Although detailed biological studies on this exact molecule are not widely published, it is commercially available for use in proteomics research . sigmaaldrich.com In chemical proteomics, small molecules are used to probe protein function and interactions within a complex biological sample. nih.gov The rigid, functionalized scaffold of this compound makes it a potential tool for such investigations, possibly as a fragment for screening or as a core for developing more complex molecular probes.

The biological activities of closely related quinoline-3-carboxylic acids suggest potential areas of investigation for this compound. For example, various derivatives of quinoline-3-carboxylic acid have been evaluated for their antiproliferative and anti-inflammatory properties. wikipedia.org The dimethyl substitution at the 6 and 8 positions will influence the lipophilicity and steric profile of the molecule, which in turn could modulate its interaction with biological targets compared to other quinoline-3-carboxylic acids.

Scope and Research Directions in Quinoline Chemistry

The field of quinoline chemistry continues to be an active area of research, with several key directions shaping its future:

Novel Synthetic Methodologies: While classical methods like the Skraup and Doebner reactions are still widely used, there is a continuous drive to develop more efficient, environmentally friendly, and versatile synthetic routes to access complex quinoline derivatives. jptcp.com This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions. researchgate.net

Drug Discovery and Development: The proven track record of quinolines in medicine fuels ongoing research to identify new therapeutic agents. Current efforts are focused on developing quinoline derivatives with enhanced potency and selectivity against various diseases, including drug-resistant cancers and infectious agents. The exploration of quinoline-based hybrids, where the quinoline scaffold is combined with other pharmacophores, is a particularly promising strategy.

Materials Science: The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for the development of advanced materials. Research is being conducted on the use of quinoline derivatives in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.

Chemical Biology and Proteomics: As exemplified by the potential application of this compound, there is growing interest in using quinoline-based small molecules as tools to investigate biological systems. These molecules can be used to modulate protein function, identify new drug targets, and elucidate complex cellular pathways. nih.gov

Structure

3D Structure

属性

IUPAC Name |

6,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQJFIJKMZWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589127 | |

| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213013-16-2 | |

| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,8 Dimethylquinoline 3 Carboxylic Acid and Its Analogs

Strategic Approaches to the Core Quinoline (B57606) Ring System

The synthesis of the quinoline ring, the central scaffold of 6,8-Dimethylquinoline-3-carboxylic acid, has been a subject of extensive research. The evolution of synthetic methods has moved from traditional, often harsh, named reactions to more refined, efficient, and environmentally benign protocols. mdpi.com Modern strategies frequently leverage catalytic C–H bond activation, transition-metal-free pathways, and innovative cyclization techniques to build the quinoline skeleton. mdpi.com The overarching goal is to enhance molecular reactivity, improve reaction efficiency, and allow for a wide range of functional group substitutions. mdpi.commdpi.com

Elaboration of Anthranilic Acid Precursors in Quinoline Synthesis

Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of quinoline-3-carboxylic acids. wikipedia.orgnih.gov Their inherent structure, featuring a carboxylic acid and an amino group on a benzene (B151609) ring, provides a pre-organized framework for constructing the fused pyridine (B92270) ring.

One of the classic methods is the Niementowski quinoline synthesis , which involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.org For instance, heating anthranilic acid with acetophenone (B1666503) at 120–130 °C yields 2-phenyl-4-hydroxyquinoline. wikipedia.org This approach directly utilizes the anthranilic acid core to form the quinoline system.

More contemporary methods have adapted this principle. For example, quinoline and quinazolinone derivatives can be synthesized by reacting anthranilic acid with ketones using organic clay as a catalyst under solvent-free microwave irradiation. ijarsct.co.in Furthermore, complex quinoline-based structures are often assembled from anthranilic acid esters. nih.gov In these multi-step sequences, the ester is first converted to a corresponding hydrazide, which then undergoes cyclization to form a 1,3,4-oxadiazole-2-one intermediate, demonstrating the versatility of anthranilic acid precursors in elaborate synthetic pathways. nih.gov Halogenated anthranilic acids are also noted as important precursors for certain biologically active quinolines. preprints.org

Ring-Closing and Cyclization Reactions: Mechanistic Insights and Optimization

The pivotal step in many quinoline syntheses is the ring-closing or cyclization reaction that forms the heterocyclic ring. The mechanism often involves an initial condensation or addition reaction followed by an intramolecular cyclization. wikipedia.orgresearchgate.net In the Niementowski synthesis, for example, the reaction can proceed through an initial intermolecular condensation to form a Schiff base, which then cyclizes with the loss of water to form the quinoline ring. wikipedia.org The rate-determining step in such thermal cyclizations is typically the molecular ring closure itself. nih.gov Alternative mechanistic pathways also exist, such as the ring expansion of a labile indoline (B122111) cyclopropane (B1198618) intermediate, which can be formed via a rhodium-catalyzed cyclopropanation of indoles.

Temperature is a critical parameter that significantly influences the efficiency, rate, and even the outcome of cyclization reactions. Many traditional quinoline syntheses require high temperatures to drive the reaction to completion.

The Niementowski reaction often requires temperatures of 120–130 °C, and in some cases, as high as 200 °C, to achieve even minimal yields. wikipedia.org

The Conrad–Limpach method , another classic synthesis, involves a thermal cyclization that is difficult to drive to completion at low temperatures and may require heating up to 250 °C. nih.gov

Modern synthetic approaches also show a strong dependence on temperature. In a recently developed annulation reaction, temperature control was crucial for determining the final product; synergistic control of temperature and catalyst amount allowed for the divergent synthesis of either N-arylenaminones or 3-aroylquinolines.

The following table, based on data from a metal-free, Brønsted acid-promoted transformation, illustrates how reaction temperature can impact the yield of a quinoline product.

| Temperature (°C) | Yield (%) | Reference |

|---|---|---|

| 30 | 36 | |

| 60 | 86 | |

| 80 | 51 |

Data shows that 60 °C is the optimal temperature for this specific reaction, with lower and higher temperatures resulting in reduced yields.

The choice of catalyst is fundamental to the success of quinoline synthesis, influencing reaction rates, yields, and selectivity. A wide array of catalysts, from classical acids to sophisticated transition-metal complexes, have been employed.

Acid Catalysts : Strong acids are commonly used. Sulfuric acid, for instance, acts as both a catalyst and a dehydrating agent in the Skraup synthesis. nih.govPolyphosphoric acid (PPA) is another effective catalyst mentioned as a variation in the Niementowski reaction to improve conditions. wikipedia.org Other Brønsted acids like o-benzenedisulfonimide (B1365397) have been used for solvent-free Friedländer reactions. mdpi.com

Lewis Acids : Lewis acids such as Niobium(V) chloride (NbCl₅) have proven to be efficient catalysts for the condensation of o-aminoaryl ketones with carbonyl compounds. researchgate.net

Transition Metals : A broad range of transition metals are used to catalyze quinoline formation through various mechanisms like C-H activation and annulation. These include Rhodium mdpi.com, Cobalt mdpi.com, Copper mdpi.com, Gold researchgate.net, and Palladium.

Other Catalysts : Innovations have led to the use of novel catalytic systems. For example, organic clays (B1170129) have been successfully used as catalysts in microwave-assisted, solvent-free syntheses from anthranilic acid. ijarsct.co.in

The table below summarizes various catalysts used in quinoline synthesis.

| Catalyst | Reaction Type/Precursors | Reference |

|---|---|---|

| Polyphosphoric Acid | Niementowski reaction variation | wikipedia.org |

| Niobium(V) chloride (NbCl₅) | Condensation of o-aminoaryl ketones and carbonyl compounds | researchgate.net |

| Organic Clays | Reaction of anthranilic acid and ketones (Microwave) | ijarsct.co.in |

| Co(OAc)₂·4H₂O | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones | |

| Rhodium (Cp*Rh(III)) | Ortho-C–H bond activation for annulation | mdpi.com |

| Gold (PPh₃AuCl/AgOTf) | Auto-tandem catalysis of anilines with aryl alkynes | researchgate.net |

The solvent system plays a crucial role in quinoline synthesis, affecting reactant solubility, reaction rate, and in some cases, the reaction pathway itself. The selection of an appropriate solvent can be the difference between a high-yielding, clean reaction and a low-yielding process with multiple side products.

For high-temperature thermal cyclizations, high-boiling point solvents are often necessary. In the Conrad-Limpach synthesis, for example, the reaction can lead to decomposition unless carried out in a solvent like mineral oil, which has a boiling point over 275 °C. nih.gov In recent years, there has been a significant push towards using greener and more benign solvents. Glycerol (B35011) has been identified as an excellent and environmentally friendly solvent for the synthesis of quinoline derivatives, leading to high yields and short reaction times. researchgate.net

Systematic screening of solvents is a common practice to optimize reaction conditions. The tables below show the results of solvent screening for two different quinoline synthesis reactions, highlighting the profound impact of the solvent on the final yield.

Solvent Screening Example 1

| Solvent | Yield (%) |

|---|---|

| Dioxane | 86 |

| DMF | 77 |

| EtOH | 63 |

| MeCN | 63 |

| Toluene | 58 |

| DCE | 51 |

| DMSO | 45 |

This data shows dioxane to be the optimal solvent for this particular Brønsted acid-promoted transformation.

Solvent Screening Example 2 researchgate.net

| Solvent | Yield (%) |

|---|---|

| Glycerol (at 120 °C) | 95 |

| EtOH (reflux) | 45 |

| CH₃CN (reflux) | 42 |

| 1,2-Dichloroethane (reflux) | 35 |

| Solvent-free (at 120 °C) | 25 |

| THF (reflux) | Trace |

| CH₂Cl₂ (reflux) | Trace |

This data demonstrates the superior performance of glycerol as a solvent compared to other common organic solvents and solvent-free conditions for the NbCl₅-catalyzed reaction. researchgate.net

One-Pot and Cascade Reactions for Quinoline Skeleton Assembly

One-pot and cascade (or tandem) reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like quinolines from simple precursors in a single operation. rsc.orgnih.gov These strategies avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. researchgate.net

A number of multi-component reactions have been developed for this purpose. A practical one-pot strategy can involve a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile to create structurally complex quinoline-based tetracycles. nih.gov Another prominent example is the Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. nih.govresearchgate.net

More advanced methodologies include the development of one-pot cascade reactions to build highly stable quinoline-bridged covalent organic frameworks (COFs). rsc.orgresearchgate.net This process involves a multi-component one-pot reaction that achieves imine formation and subsequent irreversible annulation, a challenging balance to maintain in a single pot. researchgate.net The success of such a cascade can be critically dependent on reaction additives; for instance, the addition of a desiccant like MgSO₄ was found to be crucial for regulating the equilibrium between the reversible and irreversible steps, leading to high crystallinity and conversion efficiency. rsc.orgresearchgate.net These sophisticated one-pot syntheses exemplify the forefront of modern organic chemistry, enabling the construction of intricate quinoline architectures with high efficiency. nih.govrsc.org

Modified Friedländer Synthesis Routes

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system, typically involving the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net The reaction proceeds through an initial aldol-type condensation, followed by cyclodehydration to form the quinoline ring. wikipedia.org

To overcome limitations such as the availability of starting materials and to improve efficiency, several modified Friedländer routes have been developed. researchgate.net One significant modification involves the in situ generation of the requisite 2-aminoaryl carbonyl compound from a more accessible precursor, such as a 2-nitroaryl carbonyl compound. organic-chemistry.org This one-pot approach utilizes a reducing agent, like iron powder in the presence of an acid, to reduce the nitro group to an amine. The newly formed amine then immediately undergoes the Friedländer condensation with a suitable ketone or aldehyde present in the reaction mixture. organic-chemistry.org This method is advantageous as it uses inexpensive reagents and is scalable. organic-chemistry.org

Another modern adaptation employs microwave irradiation to accelerate the reaction. nih.gov For instance, using acetic acid as both a solvent and a catalyst under microwave heating at high temperatures (e.g., 160 °C) can dramatically reduce reaction times from days to mere minutes, affording quinoline products in excellent yields. nih.gov This rapid, high-yield synthesis is considered a greener alternative to methods requiring harsh conditions or strong acids. nih.gov

Table 1: Comparison of Friedländer Synthesis Modifications

| Method | Starting Material (Amine Precursor) | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Classical Friedländer | 2-Aminoaryl aldehyde/ketone | Acid or Base (e.g., NaOH, H₂SO₄) | Foundational, well-established wikipedia.orgnih.gov |

| One-Pot Modification | 2-Nitroaryl aldehyde/ketone | Fe/HCl (for in situ reduction) | Uses readily available precursors, scalable organic-chemistry.org |

| Microwave-Assisted | 2-Aminoaryl ketone | Acetic acid (solvent and catalyst), 160 °C | Extremely rapid (minutes), high yield, green nih.gov |

Domino Processes for 2,4-Unsubstituted Quinoline-3-carboxylic Acid Ethyl Esters

For the specific synthesis of quinoline-3-carboxylic acid esters that are unsubstituted at the 2- and 4-positions, domino processes offer a highly efficient route. rsc.orgnih.gov A notable example starts with arylmethyl azides. rsc.org In this process, the arylmethyl azide (B81097) undergoes an acid-promoted rearrangement, such as with trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), to generate a reactive N-aryl iminium ion intermediate. rsc.orgrsc.org

This intermediate is then trapped by a nucleophile, ethyl 3-ethoxyacrylate. rsc.org The subsequent reaction cascade involves an intramolecular electrophilic aromatic substitution, which forms the heterocyclic ring, followed by elimination and oxidation to yield the final aromatic quinoline product. rsc.orgnih.govrsc.org This multi-step sequence occurs in a single pot, often requiring only one purification step, making it a convenient and efficient strategy for accessing a variety of quinoline-3-carboxylic acid ethyl esters with diverse substitutions on the benzene ring. rsc.org

This domino approach provides an alternative to other methods, such as the reductive cyclization of o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester, which can be limited by the commercial availability of the substituted nitrobenzaldehyde precursors. rsc.orgnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its properties and potential applications can be finely tuned through regioselective functionalization. While methods like C-H activation offer powerful tools for modifying the quinoline ring itself mdpi.com, a primary strategy for derivatization focuses on the carboxylic acid group at the C-3 position. This moiety serves as a versatile handle for a range of chemical transformations.

Modification of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for modulating a compound's physicochemical and biological properties. nih.gov These reactions typically proceed via the activation of the carboxylic acid. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgberkeley.edu

Esterification of the carboxylic acid, particularly to form an ethyl ester, is a common strategy to increase a molecule's lipophilicity. rsc.org The conversion of the polar carboxylic acid group (-COOH) to a less polar ethyl ester group (-COOCH₂CH₃) reduces hydrogen bonding capability and increases its solubility in nonpolar environments. This can be achieved using standard esterification protocols, such as the Steglich esterification, which employs DCC and a catalytic amount of DMAP to couple the carboxylic acid with ethanol. organic-chemistry.org Alternatively, the domino processes described previously directly yield the ethyl ester derivative. rsc.orgrsc.org

The synthesis of amide derivatives offers a powerful way to alter solubility and introduce new points of interaction for biological targets. rsc.orgresearchgate.net The formation of a quinoline-3-carboxamide (B1254982) is achieved by reacting the activated carboxylic acid with a primary or secondary amine. berkeley.edu The carboxylic acid can be activated using coupling agents like EDC or by converting it to a more reactive intermediate, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride). This activated intermediate then readily reacts with an amine to form the stable amide bond. reddit.com This derivatization allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. researchgate.net

For more controlled or specialized coupling reactions, the carboxylic acid can be converted into highly reactive intermediates like succinimidyl esters or mixed anhydrides.

Succinimidyl Esters : These are activated esters formed by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or a halophosphoric acid ester. google.com The resulting N-hydroxysuccinimidyl (NHS) ester is an excellent leaving group, making the ester highly susceptible to nucleophilic attack. This makes it particularly useful for subsequent reactions, such as amide bond formation with amino acids or proteins under mild, physiological conditions. google.com

Mixed Anhydrides : A mixed anhydride (B1165640) can be formed by reacting the carboxylic acid with another acid derivative, such as an acyl chloride or another carboxylic anhydride. For example, reacting this compound with an aromatic carboxylic anhydride could generate a mixed anhydride. This species is a highly effective acylating agent, more reactive than the parent carboxylic acid, and can be used for efficient esterification or amidation reactions, often under mild conditions.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Boron trifluoride etherate |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| Ethyl 3-ethoxyacrylate |

| 3,3-diethoxypropionic acid ethyl ester |

| N-hydroxysuccinimide (NHS) |

| Trifluoroacetic acid (TFA) |

| Thionyl chloride |

| Oxalyl chloride |

| Iron |

| Hydrochloric acid |

Halogenation and Introduction of Other Substituents on the Quinoline Ring

The introduction of halogens and other functional groups onto the quinoline core is a critical step in modifying the properties of the parent compound. These substitutions can profoundly influence the molecule's biological activity and physicochemical characteristics.

Bromination of the quinoline ring is a key method for creating intermediates for further functionalization. The position of bromination is highly dependent on the existing substituents on the ring and the reaction conditions employed. Studies on 8-substituted quinolines have been conducted to optimize yields and specify isolation conditions. researchgate.net

For instance, the bromination of 8-substituted quinolines shows varied outcomes. Monobromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often results in a mixture of mono- and di-bromo derivatives. In contrast, 8-methoxyquinoline (B1362559) yields a single monobrominated product. researchgate.net A Lewis acid-catalyzed approach using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be effective for benzylic bromination on the aromatic side chain under mild conditions, proceeding via a radical generation pathway. nih.gov

Detailed below are findings from a reinvestigation of the bromination of various 8-substituted quinolines. researchgate.net

Table 1: Bromination of 8-Substituted Quinolines

| Entry | Substrate | Equivalents of Br₂ | Solvent | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 8-Hydroxyquinoline | 1.1 | CH₃CN | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | 40:60 ratio |

| 2 | 8-Hydroxyquinoline | 2.1 | CH₃CN | 5,7-Dibromo-8-hydroxyquinoline | 99 |

| 3 | 8-Methoxyquinoline | 1.1 | CCl₄ | 5-Bromo-8-methoxyquinoline | 92 |

| 4 | 8-Aminoquinoline | 1.5 | CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline | 42:58 ratio |

| 5 | 8-Aminoquinoline | 2.0 | CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline | 99 |

Data sourced from a study on the reinvestigation of bromination of 8-substituted quinolines. researchgate.net

These procedures highlight the sensitivity of the quinoline core to substituent effects during electrophilic substitution and provide a roadmap for the selective synthesis of brominated analogs.

The introduction of fluorine atoms into organic compounds can lead to significant changes in their physical and chemical properties. mdpi.com This is attributed to fluorine's small atomic radius and high electronegativity. mdpi.com In the context of quinoline derivatives, fluorination can alter lipophilicity, water solubility, and, crucially, metabolic stability. mdpi.com These modifications are highly sought after in the development of new pesticides and pharmaceuticals, with a significant number of commercialized pesticides containing at least one fluorine atom. mdpi.com The enhanced metabolic stability of fluorinated compounds often results from the strength of the C-F bond, which is more resistant to cleavage by metabolic enzymes.

Synthesis of Fused Heterocyclic Systems Derived from Dimethylquinoline

The development of fused heterocyclic systems containing a quinoline nucleus is a significant area of research, as these complex structures are found in numerous bioactive natural products and pharmaceuticals. nih.govrsc.org These tetracyclic and tricyclic systems often exhibit a wide spectrum of biological activities. nih.govrsc.org

Several synthetic strategies have been developed to construct these fused rings. One approach involves the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with a nucleophile, followed by acid hydrolysis and N-alkylation. The resulting intermediate can then be fused with hydrazine (B178648) hydrate (B1144303) to form a pyrazolo[4,3-c]quinolin-4-one system. researchgate.net Another method is the one-pot synthesis of dihydroquinoline analogs that incorporate fused pyrimidine (B1678525) rings, which can be achieved with high yields under reflux conditions using specific catalysts. ajgreenchem.com The synthesis of 6H-indolo[2,3-b]quinolines has been accomplished by refluxing indole-3-carboxyaldehyde with aryl amines in the presence of iodine as a catalyst. nih.gov These methods provide access to a diverse range of complex heterocyclic structures built upon the quinoline framework.

Convergent and Divergent Synthetic Pathways for Analog Libraries

The efficient generation of libraries of quinoline analogs is crucial for drug discovery and materials science. Both convergent and divergent synthetic strategies are employed to achieve this chemical diversity.

Divergent synthesis is an effective, though challenging, method to access different molecules from a single starting material. researchgate.net A notable example involves the photocatalytically generated imine radicals from a common substrate, methyl (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylate. By adjusting the reaction conditions, specifically by choosing between an inorganic or an organic base, the duality of the free radicals can be controlled to produce either 3,4-disubstituted or 2,3-disubstituted quinolines, respectively. organic-chemistry.org This approach allows for the selective creation of different structural scaffolds from a single precursor. organic-chemistry.org Another divergent strategy utilizes aniline and two distinct amino acids to generate a wide range of functionalized quinolines. nih.govfigshare.com

Convergent synthesis, which involves the assembly of a molecule from several fragments, is also a powerful tool. An efficient synthesis of multisubstituted 1H-imidazo-[4,5-c]quinoline derivatives employs a stepwise approach involving van Leusen, Staudinger, aza-Wittig, and carbodiimide-mediated cyclization reactions. nih.gov This strategy allows for the combination of different building blocks to rapidly generate complex quinoline-fused systems. nih.gov

Methodological Advancements in Industrial-Scale Quinoline Production

Translating laboratory-scale synthesis of quinoline derivatives to industrial production requires robust, efficient, and economically viable methods. Many classical quinoline syntheses suffer from harsh reaction conditions, such as high temperatures, or the use of expensive catalysts, making them unsuitable for large-scale, environmentally benign production.

Modern advancements focus on overcoming these limitations. The design of batch plants for quinoline derivative manufacturing allows for flexibility in producing different chemicals based on market demand. A key aspect of this is the scale-up of laboratory recipes; for example, a process can be scaled from a 29-gram lab synthesis to a 70 kg industrial batch, with plans for campaigns producing as much as 2000 kg. This requires careful selection and sizing of equipment to optimize utilization and occupancy time.

The development of "green" chemical processes is also a major focus. This includes the use of ionic liquids as environmentally benign solvents, which offer advantages like a lack of vapor pressure and high thermal stability. Metal-free mediated reactions, employing simple acid or base catalysts or molecular iodine, are also being explored to improve the atom efficiency and environmental profile of quinoline synthesis. rsc.org These methodological advancements are critical for the sustainable and cost-effective industrial production of complex quinoline derivatives.

Spectroscopic Characterization and Computational Analysis in 6,8 Dimethylquinoline 3 Carboxylic Acid Research

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive characterization of 6,8-Dimethylquinoline-3-carboxylic acid relies on a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of atoms, while mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is utilized to identify the specific functional groups present in the molecule. Furthermore, electronic absorption spectroscopy (UV-Vis) offers insights into the conjugated systems and electronic transitions within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) spectroscopy of this compound is predicted to show a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) ring system will appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. The proton of the carboxylic acid group is expected to be highly deshielded and will likely appear as a broad singlet at a chemical shift greater than 10 ppm. The two methyl groups at positions 6 and 8 will each produce a singlet in the upfield region, anticipated to be around 2.5-2.8 ppm. The integration of these signals will correspond to the number of protons of each type.

Data for the closely related ethyl 6,8-dimethylquinoline-3-carboxylate shows a singlet for the proton at position 2 at 9.42 ppm and a singlet for the proton at position 4 at 8.72 ppm. The aromatic protons at positions 5 and 7 appear as doublets at 7.64 and 7.40 ppm, respectively. The two methyl groups appear as singlets at 2.76 and 2.52 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~9.4 | s |

| H4 | ~8.7 | s |

| H5 | ~7.6 | d |

| H7 | ~7.4 | d |

| 6-CH₃ | ~2.8 | s |

| 8-CH₃ | ~2.5 | s |

| COOH | >10 | br s |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. The spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-185 ppm. The aromatic carbons of the quinoline ring will resonate between 120 and 150 ppm. The carbons of the two methyl groups will be found in the upfield region, likely between 15 and 25 ppm.

For the related ethyl 6,8-dimethylquinoline-3-carboxylate, the carbonyl carbon of the ester appears at 165.7 ppm. The aromatic carbons resonate at 148.74, 148.68, 140.0, 138.6, 134.6, 130.2, 126.0, 125.0, and 121.9 ppm. The methyl carbons appear at 20.9 and 13.3 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| Aromatic C | ~122-149 |

| 6-CH₃ | ~21 |

| 8-CH₃ | ~13 |

Mass Spectrometry for Molecular Weight and Fragmentation Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the molecular weight is 201.22 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 201.

The fragmentation of quinoline derivatives often involves the loss of small, stable molecules. For this compound, common fragmentation pathways could include the loss of a hydroxyl radical (•OH, mass = 17) to give a fragment at m/z 184, or the loss of a carboxyl group (•COOH, mass = 45) resulting in a fragment at m/z 156. Another possibility is the loss of carbon dioxide (CO₂, mass = 44) to yield a fragment at m/z 157. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

| Fragment | Predicted m/z |

| [M]⁺ | 201 |

| [M-OH]⁺ | 184 |

| [M-COOH]⁺ | 156 |

| [M-CO₂]⁺ | 157 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group should appear around 1700-1725 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of bands in the 1450-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The aromatic ring vibrations, however, often give rise to strong and sharp signals in the Raman spectrum, making it a valuable tool for characterizing the quinoline core.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (moderate) |

| C=C/C=N (Aromatic) | 1450-1620 (multiple bands) | 1450-1620 (strong, sharp bands) |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Methyl) | 2850-2960 | 2850-2960 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system is a chromophore that exhibits characteristic π → π* and n → π* electronic transitions. researchgate.net

For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are generally less intense and appear at longer wavelengths. The presence of the methyl and carboxylic acid substituents will influence the exact position and intensity of these absorption bands. It is anticipated that the absorption maxima will be in the range of 250-350 nm.

| Transition Type | Predicted Wavelength Range (nm) |

| π → π | ~250-300 |

| n → π | ~300-350 |

X-ray Crystallography for Three-Dimensional Structural Determination

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, the application of X-ray diffraction to analogous quinoline compounds illustrates the type of data obtained. For instance, the crystal structures of other quinoline derivatives, such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, have been successfully determined. bohrium.comdoaj.orgdntb.gov.ua These studies reveal critical crystallographic parameters, including the crystal system, space group, and unit cell dimensions.

In a typical analysis of a quinoline derivative, X-ray crystallography can confirm the planarity of the quinoline ring system and determine the orientation of substituent groups, such as the carboxylic acid. mdpi.comresearchgate.net For example, in the crystal structure of a quinazolinone-nitrate complex, analysis of the C-O bond lengths within the carboxylic group (typically around 1.21 Å for C=O and 1.30 Å for C-O(H)) helps to confirm the protonation state of the acid. mdpi.commdpi.com The data generated from such studies are foundational for validating the results of computational modeling techniques.

Table 1: Example Crystallographic Data for Quinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Phenyl quinoline-2-carboxylate (I) | C₁₆H₁₁NO₂ | Monoclinic | P2₁/c | a = 14.7910(3) Å, b = 5.76446(12) Å, c = 28.4012(6) Å, β = 99.043(2)° | bohrium.comdoaj.orgdntb.gov.ua |

| 2-Methoxyphenyl quinoline-2-carboxylate (II) | C₁₇H₁₃NO₅ | Monoclinic | P2₁/n | a = 9.6095(3) Å, b = 10.8040(3) Å, c = 13.2427(4) Å, β = 102.012(3)° | bohrium.comdoaj.org |

Quantum Chemical and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemical research for investigating the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.net This approach allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are often in good agreement with experimental data. scirp.orgals-journal.com

DFT calculations are employed to understand the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov For quinoline derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict molecular structures and the distribution of electrons within the molecule. arabjchem.orgresearchgate.net These theoretical calculations provide deep insights into the molecule's behavior and are instrumental in correlating its structure with its potential activity. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netscirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgarabjchem.org Conversely, a small gap indicates that a molecule is more reactive. For various quinoline derivatives, DFT calculations have been used to determine these energies. arabjchem.org For example, studies on similar aromatic carboxylic acids and quinoline structures show that the HOMO-LUMO gap is a key indicator of charge transfer interactions within the molecule, which can be responsible for its bioactivity. scirp.orgresearchgate.net

Table 2: Example Frontier Orbital Energies for a Quinoline Compound

| Parameter | Energy (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.646 | Electron-donating ability | scirp.org |

| LUMO Energy | -1.816 | Electron-accepting ability | scirp.org |

Note: The data pertains to the parent quinoline molecule calculated via DFT/6-31+G(d,p) and serves as an illustrative example.

Mapping of Molecular Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. chemrxiv.orgnih.gov The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate sites susceptible to electrophilic and nucleophilic attack.

Typically, regions with a negative electrostatic potential (colored red to yellow) are rich in electrons and are likely sites for electrophilic attack. researchgate.netresearchgate.net These often correspond to areas around electronegative atoms like oxygen or nitrogen. Regions with a positive potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net MEP analysis has been applied to numerous heterocyclic systems, including quinoline derivatives, to understand noncovalent interactions and predict reactivity, providing a visual guide to the molecule's chemical behavior. chemrxiv.orgresearchgate.net For instance, the MEP map can highlight the negative potential around the carbonyl oxygen and quinoline nitrogen, identifying them as key sites for interaction. chemrxiv.org

In Silico Assessment of Molecular Properties for Biological Relevance

In silico methods are increasingly vital in modern drug discovery for the early assessment of a compound's potential as a drug candidate. These computational techniques predict various pharmacokinetic properties collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com By evaluating these properties computationally, researchers can prioritize compounds with more favorable drug-like characteristics for further experimental investigation, saving significant time and resources. nih.govresearchgate.net

For quinoline-based compounds, which are explored for a wide range of biological activities, in silico tools are used to predict their behavior in a biological system. nih.govnih.gov This includes assessing their solubility, permeability, and potential to cross biological barriers like the blood-brain barrier, which are crucial for achieving therapeutic efficacy. mdpi.com

Prediction of Lipophilicity (LogP) in Drug-Likeness Studies

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that profoundly influences a drug's ADMET profile. researchgate.net It describes the balance between a molecule's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. A compound's LogP value affects its solubility, absorption through cell membranes, and distribution throughout the body. mdpi.com

For drug-likeness, an optimal LogP value is generally sought. While various experimental methods exist, in silico prediction of LogP has become a standard practice in the early phases of drug design. nih.govresearchgate.net Computational models, such as those available in software like CHEMDRAW or through algorithms like XlogP, provide rapid estimations of this parameter. nih.govuni.lu For quinoline carboxylic acid derivatives, maintaining an appropriate LogP is essential for ensuring adequate absorption and distribution to target tissues while avoiding issues like poor solubility or excessive accumulation in fatty tissues. nih.govmdpi.com

Table 3: Predicted Lipophilicity for a Related Compound

| Compound | Predicted LogP (XlogP) | Method | Reference |

|---|

Note: Data is for a structurally similar isomer, providing an estimate of the lipophilicity for this class of molecule.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl quinoline-2-carboxylate |

| 2-Methoxyphenyl quinoline-2-carboxylate |

| Quinazolinone-nitrate complex |

| 8-hydroxyquinoline (B1678124) |

Evaluation of Hydrogen Bonding Potentials and Topological Polar Surface Area (TPSA)

The molecular structure of this compound, featuring both hydrogen bond donor (-COOH) and acceptor (quinoline nitrogen) sites, dictates its potential for significant non-covalent interactions. The study of these interactions, particularly hydrogen bonds, is crucial for understanding its physicochemical properties and behavior in various environments.

In addition to intramolecular forces, intermolecular hydrogen bonds play a critical role in the crystal packing of these molecules. nih.gov These interactions, occurring between the carboxylic acid groups of adjacent molecules, contribute to the stability of the crystal lattice. The interplay between intra- and intermolecular hydrogen bonding governs properties such as melting point, solubility, and crystal morphology.

Topological Polar Surface Area (TPSA): Topological Polar Surface Area (TPSA) is a crucial computed property in medicinal chemistry and drug design, providing an estimate of a molecule's polarity. It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. nih.gov This metric is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.govunito.it Molecules with lower TPSA values are generally more lipid-soluble and can permeate biological membranes more easily. nih.gov

For the parent compound, quinoline-3-carboxylic acid, the calculated TPSA is 50.2 Ų. nih.gov The addition of two methyl groups to form this compound does not add any polar atoms, so its TPSA is expected to be very similar to the parent compound. This value suggests moderate polarity.

Interactive Table: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | scbt.com |

| Molecular Weight | 201.22 g/mol | scbt.com |

| TPSA (Parent Compound) | 50.2 Ų | nih.gov |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Computational Approaches in Reaction Mechanism Studies

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of quinoline derivatives, computational studies are frequently employed to understand reaction pathways, predict regioselectivity, and optimize reaction conditions.

The synthesis of substituted quinolines can be complex, and computational models help elucidate the underlying mechanisms. For instance, studies on the functionalization of quinoline rings, such as Fe-catalyzed C-2 alkenylation of quinoline-N-oxides, have utilized computational methods to propose detailed reaction mechanisms. rsc.org These studies suggest a pathway involving the initial coordination of the metal catalyst to the N-oxide, followed by a ligand-promoted deprotonation for C-H activation and subsequent oxidative insertion of the reacting partner. rsc.org

Another relevant example is the Doebner reaction, a three-component reaction used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.govacs.org Computational analysis of related hydrogen-transfer reactions has helped confirm the role of various intermediates. nih.gov For example, it was confirmed that an imine intermediate is involved in the oxidation of a dihydroquinoline intermediate to the final quinoline product. nih.gov Such computational investigations are vital for understanding why certain substrates, like electron-deficient anilines, may result in lower yields and for developing modified reaction conditions to improve outcomes. acs.org

While specific computational studies on the reaction mechanism for this compound are not extensively documented in public literature, the established methodologies are directly applicable. Density Functional Theory (DFT) and other quantum-chemical methods can be used to model the reaction coordinates for its synthesis, identify transition states, and calculate activation energies, thereby providing a rational basis for designing efficient synthetic routes.

Biological Activity and Mechanistic Investigations of 6,8 Dimethylquinoline 3 Carboxylic Acid Derivatives

Elucidating Pharmacological Profiles

Derivatives of the quinoline (B57606) scaffold, particularly quinoline-3-carboxylic acids, have attracted significant scientific interest due to their broad spectrum of biological activities. The strategic substitution on the quinoline ring system plays a crucial role in modulating their pharmacological effects, influencing potency, selectivity, and spectrum of activity. Modifications at the 6 and 8 positions, in particular, have been explored to enhance these properties.

Antimicrobial Efficacy Against Bacterial Strains

The quinoline-3-carboxylic acid core is fundamental to the quinolone class of antibiotics. Research has demonstrated that substitutions on this core structure significantly impact antibacterial potency and spectrum.

Derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their activity against a range of bacteria. The nature of the substituents on the quinoline ring is a key determinant of the antibacterial efficacy. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were shown to exhibit significant antibacterial activity. nih.gov One of the most potent compounds in this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, demonstrated notable in vitro activity against both Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus, and Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. nih.gov

Generally, certain quinoline derivatives show greater potency against Gram-positive bacteria than Gram-negative strains. scienceopen.com This difference is often attributed to the structural variations in the bacterial cell wall, as the cytoplasmic membrane in Gram-negative bacteria can act as a barrier, impeding the entry of the compounds. scienceopen.com In a study of 2-phenyl-quinoline-4-carboxylic acid derivatives, compounds with a rigid cyclic amino group at the 2-phenyl position showed better activity against the Gram-positive bacteria S. aureus and B. subtilis. mdpi.com Conversely, derivatives with a flexible chain amino group at the same position demonstrated enhanced activity against the Gram-negative bacterium E. coli. mdpi.com This suggests that the flexibility and nature of the side chains significantly influence the spectrum of activity. mdpi.com While twelve 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were synthesized, only the 6,8-difluoro substituted compound showed moderate antibacterial activity. nih.gov

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of a Quinoline-3-Carboxylic Acid Derivative

| Compound | S. aureus | S. epidermidis | M. luteus | B. cereus | E. coli | K. pneumoniae |

|---|---|---|---|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 4.1 | 3.1 | 3.1 | 2.4 | 1 | 1 |

Data sourced from a study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. nih.gov

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antimicrobial agents. Quinoline derivatives have been a focus of this research. nih.gov A novel pleuromutilin (B8085454) compound, 14-O-[(5-Ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), has shown potent antibacterial activity against MRSA isolated from clinical settings, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313 to 0.125 μg/mL. nih.gov This compound also showed a limited potential for resistance development. nih.gov

Other studies have also identified quinoline derivatives with significant anti-MRSA activity. For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated against MRSA, although their activity was found to be weak, with MICs greater than 256 μg/mL. mdpi.com In contrast, some synthesized quinoline derivatives have shown promise. One study found that compound 3, a quinoline derivative, was the most potent anti-MRSA agent in its series with an MIC value of 1.5 µg/mL. nih.gov Another series of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids yielded compounds that were highly potent against MRSA, with MIC values as low as 0.006 µg/mL. nih.gov

Anticancer and Antiproliferative Activities in Diverse Cell Lines

Beyond their antimicrobial properties, quinoline-3-carboxylic acid derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov Studies have shown that these compounds can exhibit cytotoxic effects against various human cancer cell lines.

For instance, quinoline-3-carboxylic acid itself was found to have a remarkable growth inhibition capacity against the mammary MCF7 cell line. nih.gov In another study, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives were evaluated in vitro against MCF-7 (breast) and K562 (leukemia) cancer cell lines, where they exhibited micromolar inhibition. nih.gov Similarly, quinoline-6-carboxylic acid derivatives have been identified as potentially cytotoxic in A549 lung cancer cells. researchgate.net The antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives, which share a related structural core, was tested against HCT-116 colon cancer cells, with some compounds showing significant reductions in cell viability. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinazoline (B50416) Derivatives

| Compound | MCF-7 (Breast Cancer) | SW480 (Colorectal Carcinoma) | MRC-5 (Normal Lung Fibroblast) |

|---|---|---|---|

| Compound 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

Data sourced from a study on 6-Bromo quinazoline derivatives. researchgate.netnih.gov

Understanding the mechanism by which these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. A primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells. waocp.orgmdpi.com

Studies on quinoline derivatives have demonstrated their ability to trigger apoptotic pathways. For example, treatment of the PC3 prostate cancer cell line with a quinoline-2-carboxylic acid aryl ester led to an increase in the number of apoptotic cells. nih.gov This was accompanied by a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which in turn enhances the activity of caspases-7 and -9. nih.gov Similarly, certain quinoline-6-carboxylic acid derivatives were found to induce apoptosis in A549 lung cancer cells. researchgate.net

In another investigation, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative induced apoptosis in the MCF-7 breast cancer cell line. mdpi.com Furthermore, treatment of HCT-116 colon cancer cells with a potent 2-oxo-3-phenylquinoxaline derivative resulted in morphological changes characteristic of apoptosis, including nuclear disintegration and chromatin fragmentation. nih.gov Some imidazoquinoline derivatives have been shown to induce apoptosis in a caspase-dependent manner, as evidenced by increased caspase-3 activity in U-87MG glioblastoma cells. waocp.org

A critical aspect of a potential anticancer drug is its ability to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Research into quinoline-3-carboxylic acid derivatives has addressed this challenge. One strategy involves exploiting the acidic tumor microenvironment. nih.gov By modifying the pKa value of the compounds, their absorption can be enhanced in the acidic environment of cancer tissue, leading to minimal distribution in non-cancerous cells. nih.gov

Studies have demonstrated the selective cytotoxicity of these derivatives. For example, 2,4-disubstituted quinoline-3-carboxylic acid derivatives were found to be more active in cancer cells (MCF-7 and K562) compared to non-cancerous HEK293 cells. nih.gov Similarly, a 6-bromo quinazoline derivative (compound 8a) showed potent cytotoxicity against MCF-7 and SW480 cancer cell lines, with an IC50 value on the normal MRC-5 cell line that was significantly higher, indicating its selectivity in distinguishing between tumorigenic and non-tumorigenic cells. researchgate.netnih.gov This selectivity is a promising feature for developing safer chemotherapeutic agents. mdpi.com

Antimalarial and Resistance Mitigation Strategies

In the broader class of quinoline derivatives, various strategies are being explored to combat drug-resistant malaria. This includes the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores. nih.govmdpi.com For example, novel quinolinyl-1H-1,2,3-triazoles have been designed and shown to possess anti-P. falciparum activity. nih.gov Furthermore, some 2,8-bis-(trifluoromethyl)quinoline derivatives have demonstrated greater potency than the standard drug chloroquine. mdpi.com While these findings are promising for the quinoline class of compounds, direct evidence linking 6,8-dimethylquinoline-3-carboxylic acid to antimalarial activity or resistance mitigation is currently lacking.

Antiviral Properties Against Diverse Viral Strains

The quinoline nucleus is a constituent of various compounds exhibiting a broad spectrum of biological activities, including antiviral effects. nih.gov Research into the specific antiviral properties of this compound is limited. However, studies on other quinoline derivatives have shown activity against a range of viruses. For example, certain 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have been investigated for their activity against orthopoxviruses. nih.gov While this indicates the potential of the quinoline scaffold in antiviral drug discovery, specific data for the this compound derivative is not detailed in the available scientific literature.

Enzyme Inhibition Studies: Specific Targets and Pathways

The ability of quinoline derivatives to inhibit specific enzymes is a key area of research. For derivatives of this compound, some specific enzyme inhibitory activities have been noted.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for antiproliferative and antimalarial therapies. While there is extensive research on quinoline carboxylic acids as DHODH inhibitors, specific studies on this compound are scarce. Research on 4-quinoline carboxylic acids has led to the discovery of potent DHODH inhibitors, with some analogues showing IC50 values in the nanomolar range. nih.gov The development of these inhibitors is often guided by the structure of known inhibitors like brequinar, highlighting the importance of the quinoline core and the carboxylic acid moiety for binding to the enzyme. nih.gov Although this suggests a potential area of activity, direct inhibitory data for this compound on DHODH is not available in the reviewed literature.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is often implicated in tumor growth. Quinoline derivatives have been investigated as inhibitors of various protein kinases. One study focused on 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2, a ubiquitous Ser/Thr protein kinase. In this study, several derivatives were identified with IC50 values in the micromolar range, with the most active compounds being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. mdpi.com

Another study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a potent inhibitor of Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM. nih.gov This highlights the potential for substituted quinolines to target bacterial enzymes. While these studies underscore the potential of the quinoline-3-carboxylic acid scaffold to inhibit protein kinases, specific data for this compound is not provided in the available research.

| Derivative Class | Target Enzyme | IC50 (µM) |

| Tetrazolo-quinoline-4-carboxylic acid | Protein Kinase CK2 | 0.65 - 18.2 |

| 2-Aminoquinoline-3-carboxylic acid | Protein Kinase CK2 | 0.65 - 18.2 |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline | E. coli DNA Gyrase | 0.0017 |

Exploration of Immunomodulatory and Antioxidant Properties

The immunomodulatory and antioxidant activities of quinoline derivatives are of significant interest. Studies have shown that some quinoline-3-carboxylic acids exhibit anti-inflammatory properties. ijresm.com However, in the same study, these compounds were found to lack antioxidant capabilities in a DPPH radical scavenging assay. ijresm.com Research specifically on 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid suggests it may have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. nih.gov

A review of antioxidant quinoline derivatives indicates that the antioxidant potential can vary greatly depending on the specific substitutions on the quinoline ring. nih.gov Direct and comprehensive studies on the immunomodulatory and antioxidant properties of this compound itself are not extensively covered in the available literature, though related structures show potential in these areas.

Advanced Mechanistic Studies at the Molecular Level

Understanding the molecular mechanisms of action is crucial for the development of new therapeutic agents. For quinoline derivatives, it has been speculated that their biological activity may arise from the ability to chelate divalent metals through the carboxylic acid and the nitrogen atom in the quinoline ring. ijresm.com

Molecular docking studies have been employed to investigate the binding of quinoline derivatives to their target enzymes. For instance, docking studies of quinoline-3-carboxamides (B1200007) with DNA damage and response (DDR) kinases have provided insights into their selectivity. researchgate.net Similarly, molecular docking has been used to study the interaction of 3-quinoline carboxylic acid derivatives with the ATP-binding site of protein kinase CK2. amherst.edu These computational approaches are valuable for elucidating the structure-activity relationships and guiding the design of more potent and selective inhibitors. However, specific advanced mechanistic studies focusing on this compound are not detailed in the reviewed scientific literature.

Ligand-Target Interactions: Binding Affinities and Modulatory Effects

Derivatives of quinoline carboxylic acid exert their biological effects by interacting with a variety of protein targets. One of the key mechanisms involves the inhibition of enzymes crucial for cellular processes. For instance, a comprehensive structure-activity relationship study on quinoline-4-carboxylic acid analogs identified dihydroorotate dehydrogenase as a primary target. nih.gov This enzyme is vital for the de novo pyrimidine biosynthetic pathway. nih.gov The inhibitory action is dependent on specific substitutions at key positions of the quinoline ring. nih.gov

Another class of targets includes ectonucleotidases, which are enzymes that regulate extracellular nucleotide levels and play a role in tumor immune evasion. elifesciences.org Certain quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of human ectonucleotidases (h-NTPDases), h-ENPP1, and h-e5′NT, thereby restoring antitumor immunity by preventing the accumulation of immunosuppressive adenosine. elifesciences.org Molecular docking studies have shown that these compounds establish favorable interactions with key amino acid residues in the active sites of these enzymes. elifesciences.org

Furthermore, in silico studies have identified N-myristoyltransferase (NMT) as a putative target for 2-aryl-quinoline-4-carboxylic acid derivatives in Leishmania. nih.gov This enzyme is critical for the survival of the parasite, and its inhibition presents a promising antileishmanial strategy. The interaction is thought to be stabilized by interactions with residues such as Tyr217, Leu421, and His219. nih.gov It is also speculated that the co-planar arrangement of the carboxylic acid and the quinoline nitrogen atom may facilitate chelation with divalent metals, a potential molecular mechanism for their pharmacological activities. nih.gov

Cellular Pathway Interventions: Signaling Cascades and Gene Regulation

Quinoline-related carboxylic acid derivatives have demonstrated the ability to intervene in specific cellular signaling pathways, particularly those related to inflammation. nih.gov Studies on RAW264.7 mouse macrophages have shown that selected quinoline-3-carboxylic acids can exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation. nih.gov This suggests an intervention in the signaling cascades triggered by LPS, which are central to the innate immune response.

The inhibition of ectonucleotidases by quinoline derivatives also represents a significant intervention in cellular signaling. elifesciences.org By preventing the conversion of ATP to adenosine, these compounds can disrupt purinergic signaling pathways that are often exploited by tumors to create an immunosuppressive microenvironment. elifesciences.org This modulation can enhance anti-tumor immune responses. Additionally, some quinoline derivatives have been found to possess selective antiproliferative properties against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells, indicating interference with pathways essential for cancer cell growth and viability. nih.gov

DNA and Topoisomerase Interactions in Anticancer Mechanisms

A well-established mechanism for the anticancer and antibacterial action of quinoline derivatives is their interaction with DNA and associated enzymes like topoisomerases. mdpi.comnih.gov These enzymes manage the topological state of DNA and are essential for replication and transcription, making them prime targets for therapeutic agents. nih.gov

Certain quinoline derivatives function by inhibiting DNA gyrase and topoisomerase IV, which prevents the proper duplication of bacterial DNA. mdpi.comresearchgate.net In the context of anticancer activity, studies on 6,8-disubstituted quinolines (such as 6,8-dibromoquinoline) have demonstrated that these compounds can cause DNA fragmentation and inhibit Topoisomerase I. researchgate.net

In-silico studies have provided more detailed insights into these interactions, revealing that some 2,4-disubstituted quinoline-3-carboxylic acid derivatives may act as DNA minor groove binding agents. nih.govresearchgate.net These computational models show the compound binding to the A/T minor groove region of a B-DNA duplex, an interaction stabilized by hydrogen bonds with nucleic acid base pairs. nih.govresearchgate.net The substitution at the 2nd position of the quinoline ring appears to be particularly important, acting as a hydrogen bond donor/acceptor. nih.gov This interaction can lead to DNA denaturation and damage, ultimately inducing apoptosis in cancer cells. researchgate.net

Membrane Disrupting Activities in Microorganisms

Beyond targeting intracellular components, some quinoline derivatives exhibit antimicrobial activity through the physical disruption of microbial cell membranes. This mechanism provides a dual mode of action, complementing the inhibition of enzymes like DNA gyrase. researchgate.net This membrane-disrupting capability is particularly relevant for overcoming drug resistance. For example, certain quaternary ammonium (B1175870) fluoroquinolones have been shown to disrupt bacterial cell membranes, contributing to a reduction in the total biomass of P. aeruginosa biofilms. researchgate.net This action is often linked to the lipophilicity of the derivatives, which influences their ability to intercalate into and destabilize the lipid bilayer of the cell membrane. researchgate.net This mechanism is not limited to bacteria; some antimicrobial peptides also act by disrupting membrane integrity, suggesting a fundamental strategy for antimicrobial action. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the therapeutic potential of quinoline derivatives by correlating specific structural features with biological activity. nih.govnih.gov

Research on quinoline carboxylic acids has identified several critical regions on the scaffold where modifications significantly impact potency. A notable study on quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase highlighted three principal regions for substitution: the C(2) position, which requires bulky hydrophobic groups; the C(4) position, which has a strict requirement for a carboxylic acid; and the benzo portion of the quinoline ring. nih.gov For 6,8-disubstituted-quinolone-3-carboxylic acids, the nature of the substituents at these positions was found to be critical for antibacterial activity, with a 6,8-difluoro derivative showing moderate potency. nih.gov

QSAR models provide mathematical descriptions of this relationship, enabling the prediction of a compound's activity based on its molecular descriptors. nih.govbiointerfaceresearch.com These models are increasingly developed using machine learning algorithms, which can identify complex patterns between molecular structure and biological function. nih.govbiointerfaceresearch.com For instance, QSAR models have been built to predict the activity of quinoline derivatives as inhibitors of P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov These models use 2D and 3D molecular descriptors to establish a correlation between the chemical structure and the inhibitory activity. nih.gov

Table 1: Summary of Key SAR Findings for Quinoline Carboxylic Acid Derivatives

| Position | Required/Favorable Substituent | Target/Activity | Reference |

|---|---|---|---|

| C(2) | Bulky, hydrophobic groups (e.g., biphenyl) | Dihydroorotate Dehydrogenase Inhibition | nih.gov |

| C(3) | Carboxylic Acid | DNA Gyrase / Topoisomerase Inhibition | mdpi.com |

| C(4) | Carboxylic Acid | Dihydroorotate Dehydrogenase Inhibition | nih.gov |

| C(6), C(8) | Halogens (e.g., Fluoro, Bromo) | Antibacterial, Anticancer (Topoisomerase I) | researchgate.netnih.gov |

| C(6), C(8) | Methoxy (B1213986), Phenyl | Anticancer (Antiproliferative) | researchgate.net |

This table is interactive and summarizes findings from multiple studies on different quinoline carboxylic acid isomers.

Systematic Variation of Substituents and Their Conformational Impact

The systematic variation of substituents on the quinoline ring is a cornerstone of medicinal chemistry used to fine-tune biological activity and pharmacokinetic properties. The conformational impact of these substituents can influence how the molecule fits into the binding pocket of a target protein. mdpi.com